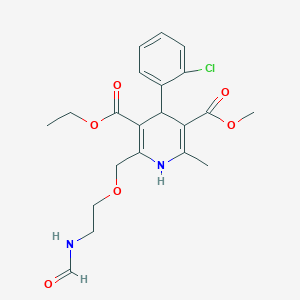
N-Formyl Amlodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl Amlodipine is a derivative of Amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. The addition of a formyl group to Amlodipine modifies its chemical properties, potentially enhancing its pharmacological profile and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Amlodipine typically involves the formylation of Amlodipine. This can be achieved through the reaction of Amlodipine with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: N-Formyl Amlodipine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: N-Carboxyl Amlodipine.
Reduction: N-Hydroxymethyl Amlodipine.
Substitution: Various N-substituted Amlodipine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl Amlodipine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other pharmacologically active compounds.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its enhanced stability and efficacy in treating cardiovascular diseases.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
N-Formyl Amlodipine exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells. This inhibition leads to the relaxation of blood vessels, reducing peripheral vascular resistance and lowering blood pressure. The formyl group may enhance the binding affinity of the compound to its molecular targets, potentially increasing its efficacy.
Comparison with Similar Compounds
Amlodipine: The parent compound, widely used for hypertension and angina.
N-Methyl Amlodipine: Another derivative with a methyl group instead of a formyl group.
N-Hydroxymethyl Amlodipine: A derivative with a hydroxymethyl group.
Comparison: N-Formyl Amlodipine is unique due to the presence of the formyl group, which can enhance its pharmacological properties and stability compared to Amlodipine and its other derivatives. The formyl group may also provide additional sites for chemical modification, allowing for the development of new therapeutic agents.
Properties
Molecular Formula |
C21H25ClN2O6 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(2-formamidoethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25ClN2O6/c1-4-30-21(27)19-16(11-29-10-9-23-12-25)24-13(2)17(20(26)28-3)18(19)14-7-5-6-8-15(14)22/h5-8,12,18,24H,4,9-11H2,1-3H3,(H,23,25) |
InChI Key |
XEJRHYXNQHVXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















